molecular formula C25H31ClN2O4S B4189823 3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE

3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE

Cat. No.: B4189823
M. Wt: 491.0 g/mol
InChI Key: HVGCZSUYTNUPIT-UHFFFAOYSA-N
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Description

3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE is a complex organic compound that features a piperidine ring, a benzyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar ring structure.

    Benzylpiperidine: Contains a benzyl group attached to the piperidine ring.

    Sulfonylpiperidine: Features a sulfonyl group attached to the piperidine ring.

Uniqueness

3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN2O4S/c1-32-24-10-9-22(17-23(24)26)33(30,31)28-13-5-8-21(18-28)25(29)27-14-11-20(12-15-27)16-19-6-3-2-4-7-19/h2-4,6-7,9-10,17,20-21H,5,8,11-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGCZSUYTNUPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE
Reactant of Route 2
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE
Reactant of Route 3
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE
Reactant of Route 4
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE
Reactant of Route 5
Reactant of Route 5
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE
Reactant of Route 6
3-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE

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